Mupirocin Calcium

Solid-state chemistry Formulation development Pharmaceutical manufacturing

Mupirocin calcium (CAS 104486-81-9) is the crystalline anhydrous calcium hemi-salt with proven thermal stability essential for elevated-temperature manufacturing processes. This USP-compliant form (865–936 µg/mg mupirocin equivalency) offers a distinct solubility and stability profile versus the free acid or amorphous calcium forms, making it the only choice for robust, heat-stable topical and nasal antibiotic formulations. Procure this high-purity, compendial-grade reference standard for ANDA submissions, QC, or commercial production of mupirocin products.

Molecular Formula C52H86CaO18
Molecular Weight 1039.3 g/mol
CAS No. 104486-81-9
Cat. No. B1232392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMupirocin Calcium
CAS104486-81-9
Synonyms14C-Labeled Mupirocin
Bactroban
BRL 4910A
BRL-4910A
BRL4910A
Mupirocin
Mupirocin Calcium
Mupirocin, 14C Labeled
Mupirocin, 14C-Labeled
Mupirocin, Calcium Salt (2:1)
Mupirocin, Calcium Salt (2:1), Dihydrate
Mupirocin, Lithium Salt
Mupirocin, Sodium Salt
Pseudomonic Acid
Pseudomonic Acid A
Molecular FormulaC52H86CaO18
Molecular Weight1039.3 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2]
InChIInChI=1S/2C26H44O9.Ca/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;;+2/p-2/b2*16-13+;/t2*17-,18-,19-,20-,21-,24+,25-,26-;/m00./s1
InChIKeyHAXVBVDETFUQGV-LNQHITRNSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mupirocin Calcium (CAS 104486-81-9) — Topical Antibiotic Active Pharmaceutical Ingredient and Reference Standard for USP-Compendial Applications


Mupirocin calcium is the calcium hemi-salt dihydrate of the RNA synthetase inhibitor antibacterial mupirocin (pseudomonic acid A), derived from Pseudomonas fluorescens fermentation. It exists as the crystalline dihydrate form with molecular formula (C26H43O9)2Ca•2H2O and molecular weight 1075.3 [1]. Unlike the free acid, mupirocin calcium is specifically formulated into commercial topical and nasal preparations at 2.15% w/w (equivalent to 2.0% mupirocin free acid) [2] and is recognized as a USP compendial monograph substance containing NLT 865 μg/mg and NMT 936 μg/mg of mupirocin [3]. Its mechanism of action involves reversible, specific binding to bacterial isoleucyl-tRNA synthetase, a target not shared by any other antibiotic class .

Mupirocin Calcium vs. Free Acid and Other Salts — Why Salt Form Determines Thermal Stability, Solubility Profile, and Formulation Compatibility


Mupirocin calcium is not functionally interchangeable with mupirocin free acid or other salt forms due to fundamentally different physicochemical and stability properties. The crystalline calcium dihydrate form exhibits markedly higher thermal stability than the free acid or amorphous forms, making it the only form suitable for formulations requiring elevated temperature processing [1]. Conversely, crystalline mupirocin calcium dihydrate possesses poor aqueous solubility and limited solubility in hydrophilic solvents, which restricts its direct formulation applicability relative to the amorphous calcium form that demonstrates hydrophilic solvent solubility [2]. Furthermore, the USP assay specification for mupirocin calcium (865-936 μg/mg mupirocin equivalency) differs from mupirocin lithium reference standards, mandating salt-specific analytical methodology for quality control [3]. These salt-dependent variations in stability, solubility, and compendial identity preclude simple form substitution in research or manufacturing workflows.

Quantitative Differentiation of Mupirocin Calcium — Head-to-Head Evidence Against Key Topical Comparators


Crystalline Calcium Dihydrate vs. Amorphous Calcium and Free Acid — Thermal Stability and Formulation Scope

The crystalline dihydrate form of mupirocin calcium exhibits superior thermal stability compared to the free acid, but poor aqueous and hydrophilic solvent solubility that limits formulation flexibility relative to the amorphous calcium form. USP 4,916,155 emphasizes the improved thermal stability of the crystalline dihydrate form of the calcium salt, while simultaneously noting its poor solubility in water [1]. In contrast, US Patent Application 20020028843 discloses that amorphous mupirocin calcium is soluble in hydrophilic solvents, unlike the crystalline dihydrate, though the amorphous material is claimed to be less thermally stable than the crystalline form [2].

Solid-state chemistry Formulation development Pharmaceutical manufacturing

Mupirocin vs. Fusidic Acid and Neomycin-Bacitracin — Superior Efficacy Against Streptococcus pyogenes in Experimental Skin Infection Models

In a controlled comparative study using a mouse surgical wound infection model, mupirocin calcium cream demonstrated significantly superior antibacterial efficacy against Streptococcus pyogenes compared to fusidic acid cream, while showing comparable efficacy against Staphylococcus aureus [1]. A hamster impetigo model confirmed mupirocin cream was not significantly different from fusidic acid cream or neomycin-bacitracin cream against S. aureus, but was significantly superior (P < 0.01) to oral erythromycin and cephalexin [1].

Antimicrobial susceptibility Topical antibiotic efficacy Streptococcus pyogenes

Mupirocin vs. Multiple Comparator Antibiotics — MRSA Resistance Rate of 0.9% vs. 80% Susceptibility Retention in Fusidic Acid-Resistant Isolates

A large-scale Chinese surveillance study of 1,007 clinical S. aureus isolates (2007-2010) determined that mupirocin demonstrated the lowest resistance rate (0.6% overall) among all tested antimicrobials, with MRSA-specific resistance of 0.9% [1]. Critically, mupirocin retained 80% susceptibility against fusidic acid-resistant strains, demonstrating minimal cross-resistance with other topical agents [1]. MIC50 and MIC90 values for S. aureus were 0.25 mg/L and 0.50 mg/L, respectively [1]. An earlier study of 115 clinical isolates found mupirocin MIC50 values of 0.5 mg/L against staphylococci and 0.25 mg/L against streptococci [2].

MRSA Antimicrobial resistance surveillance Topical antibiotic susceptibility

Mupirocin vs. Retapamulin — Comparable Final Efficacy with Substantial Acquisition Cost Advantage

A randomized clinical trial of 100 impetigo patients comparing mupirocin ointment to retapamulin ointment found that while retapamulin produced faster early improvement (48% vs. 22% clinical success at day 7; 84% vs. 46% at day 10), by day 21 outcomes were nearly equal (96% for retapamulin vs. 90% for mupirocin) [1]. A separate formulary evaluation noted that retapamulin's cost is much higher than generic mupirocin, leading to the recommendation that mupirocin be used preferentially for susceptible strains [2]. Retapamulin is dosed twice daily for 5 days versus mupirocin three times daily for 5-10 days [3].

Impetigo treatment Topical antibiotic pharmacoeconomics Clinical efficacy comparison

Mupirocin Calcium vs. Mupirocin Lithium — USP Compendial Reference Standard Distinction and Assay Methodology

USP 2025 monographs specify distinct reference standards for mupirocin calcium and mupirocin lithium. The assay procedure for mupirocin calcium utilizes USP Mupirocin Lithium RS as the reference standard for chromatographic quantitation, with mupirocin calcium required to contain NLT 865 μg/mg and NMT 936 μg/mg of mupirocin (C26H44O9) [1]. A separate USP Mupirocin Lithium reference standard exists specifically for use with the mupirocin calcium monograph as well as mupirocin, mupirocin cream, and mupirocin nasal ointment monographs . This salt-specific reference standard requirement reflects differences in analytical behavior and compendial identity.

Analytical chemistry Quality control USP reference standards

Mupirocin Calcium Dihydrate vs. Mupirocin Free Acid — USP Potency Specification and Commercial Formulation Equivalency

USP specifications define mupirocin calcium as containing NLT 865 μg/mg and NMT 936 μg/mg of mupirocin (C26H44O9) [1], reflecting the calcium hemi-salt dihydrate structure that constitutes approximately 86.5-93.6% active equivalency by weight. Commercial formulations (Bactroban cream and nasal ointment) contain 2.15% w/w mupirocin calcium USP, which is equivalent to 2.0% mupirocin free acid [2]. The molecular weight of mupirocin calcium is 1075.3, while mupirocin free acid molecular weight is 500.6 [2].

Pharmaceutical quality API standardization Formulation development

Evidence-Based Application Scenarios for Mupirocin Calcium — From Topical Formulation Development to Antimicrobial Susceptibility Testing


Topical Cream and Ointment Formulation Development — Salt Form Selection Based on Thermal Processing Requirements

Formulators developing mupirocin topical products must select between crystalline mupirocin calcium dihydrate and amorphous mupirocin calcium based on manufacturing process conditions. Crystalline dihydrate offers superior thermal stability suitable for processes involving elevated temperatures, but its poor aqueous solubility limits incorporation into hydrophilic vehicles [1]. Amorphous calcium enables solution-based formulations in hydrophilic solvents but exhibits lower thermal stability [1]. The 2.15% w/w calcium salt concentration delivers equivalent 2.0% mupirocin free acid in the final product [2].

Nasal MRSA Decolonization Prophylaxis — Clinical Use in Surgical and ICU Settings

Mupirocin calcium nasal ointment (2.15% w/w, equivalent to 2.0% mupirocin free acid) is clinically indicated for the eradication of nasal carriage of Staphylococcus aureus, including MRSA, in healthcare settings. Pharmacokinetic studies demonstrate that following intranasal application in adults, no evidence of systemic absorption of mupirocin was detected, with urinary and serum concentrations below assay detection limits (50 ng/mL for mupirocin, 75 ng/mL for monic acid in urine) for up to 72 hours post-application [1]. An extrapolated mean of 3.3% (range: 1.2-5.1%) of the applied dose could be systemically absorbed from the nasal mucosa [1].

Antimicrobial Susceptibility Testing and MIC Determination — Reference Standard for MRSA and Gram-Positive Cocci

Mupirocin calcium is utilized as a reference compound in clinical microbiology for antimicrobial susceptibility testing against Gram-positive isolates. Representative MIC values include 0.25-0.39 μg/mL against methicillin-resistant Staphylococcus aureus [1], with broader MIC ranges of 0.06-0.25 μg/mL against staphylococci and streptococci (MIC50 = 0.12 μg/mL, MIC90 = 0.25 μg/mL) [2]. The compound exhibits concentration-dependent activity, being bacteriostatic at low concentrations and bactericidal at high concentrations achieved by topical application [2].

Generic Pharmaceutical Development — ANDA Reference Standard and Compendial Compliance

Mupirocin calcium is utilized as a USP reference standard for analytical method development, method validation, and quality control applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of mupirocin products [1]. The USP monograph specifies identity, assay (865-936 μg/mg mupirocin equivalency), specific rotation (-16° to -20°), water content (3.0%-4.5%), chloride limit (<0.5%), and related compounds limits [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility for regulatory submissions [1].

Quote Request

Request a Quote for Mupirocin Calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.